molecular formula C10H16N2O4S4 B15187055 4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- CAS No. 13208-82-7

4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo-

Cat. No.: B15187055
CAS No.: 13208-82-7
M. Wt: 356.5 g/mol
InChI Key: XZDBWFBHEORTNG-UHFFFAOYSA-N
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Description

4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- is a complex organic compound with the molecular formula C10H16N2O4S4 and a molecular weight of 356.505 g/mol . This compound is known for its unique structure, which includes multiple sulfur and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- involves several steps. One common method includes the reaction of propionic acid derivatives with ethylenebis(dithiocarbamate) under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- undergoes various chemical reactions, including:

Scientific Research Applications

4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- include:

Properties

CAS No.

13208-82-7

Molecular Formula

C10H16N2O4S4

Molecular Weight

356.5 g/mol

IUPAC Name

3-[2-(2-carboxyethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]propanoic acid

InChI

InChI=1S/C10H16N2O4S4/c13-7(14)1-5-19-9(17)11-3-4-12-10(18)20-6-2-8(15)16/h1-6H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16)

InChI Key

XZDBWFBHEORTNG-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=S)NCCNC(=S)SCCC(=O)O)C(=O)O

Origin of Product

United States

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